molecular formula C23H14ClN3O5S B3864931 2-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B3864931
M. Wt: 479.9 g/mol
InChI Key: VDKFAHJVGUOBPT-DHRITJCHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzothiophene group, which is a type of heterocyclic compound that contains a benzene ring fused to a thiophene ring. It also contains a nitrobenzoyl group and a carbonohydrazonoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene group would contribute aromaticity to the molecule, while the nitro group in the nitrobenzoyl group would be a strong electron-withdrawing group. The carbonohydrazonoyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could make the compound relatively dense and highly polar. The benzothiophene group could contribute to the compound’s stability and aromaticity .

Future Directions

Future research on this compound could involve exploring its potential biological activity, as many benzothiophene derivatives are known to have medicinal properties. Additionally, research could be done to explore the reactivity of this compound and develop new synthetic methods for its preparation .

properties

IUPAC Name

[2-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O5S/c24-20-17-6-2-4-8-19(17)33-21(20)23(29)32-18-7-3-1-5-15(18)13-25-26-22(28)14-9-11-16(12-10-14)27(30)31/h1-13H,(H,26,28)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKFAHJVGUOBPT-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Nitrobenzoyl)carbohydrazonoyl)PH 3-chloro-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

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